molecular formula C7H13ClFNO2 B6226416 methyl 3-fluoropiperidine-3-carboxylate hydrochloride CAS No. 2639423-51-9

methyl 3-fluoropiperidine-3-carboxylate hydrochloride

Cat. No.: B6226416
CAS No.: 2639423-51-9
M. Wt: 197.63 g/mol
InChI Key: OAJBDGALARKWGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 3-fluoropiperidine-3-carboxylate hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the Baltz-Schiemann reaction, which uses 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to fluorination . The reaction conditions often involve the use of hydrofluoric acid or other fluorinating agents under controlled temperatures and pressures.

Chemical Reactions Analysis

Methyl 3-fluoropiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-fluoropiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Methyl 3-fluoropiperidine-3-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Methyl piperidine-3-carboxylate: Similar to the title compound but without the fluorine substitution.

    Fluoropiperidine: Contains a fluorine atom but lacks the carboxylate ester group.

The uniqueness of this compound lies in its combination of a fluorine atom and a carboxylate ester group, which imparts distinct chemical and biological properties .

Properties

CAS No.

2639423-51-9

Molecular Formula

C7H13ClFNO2

Molecular Weight

197.63 g/mol

IUPAC Name

methyl 3-fluoropiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(8)3-2-4-9-5-7;/h9H,2-5H2,1H3;1H

InChI Key

OAJBDGALARKWGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCNC1)F.Cl

Purity

95

Origin of Product

United States

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